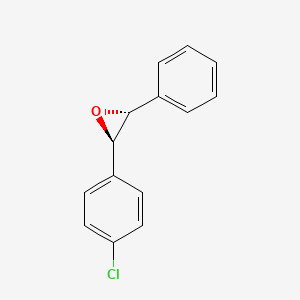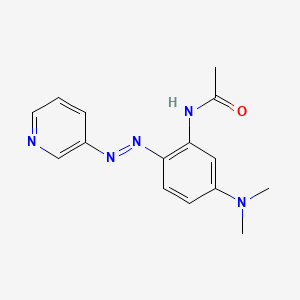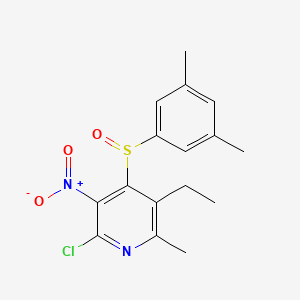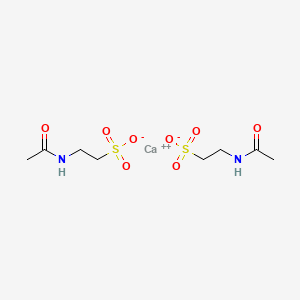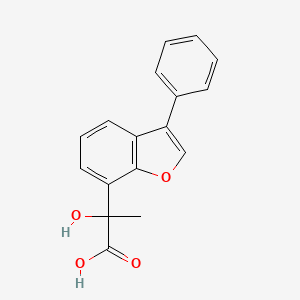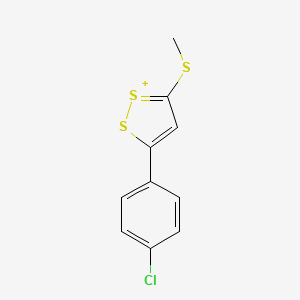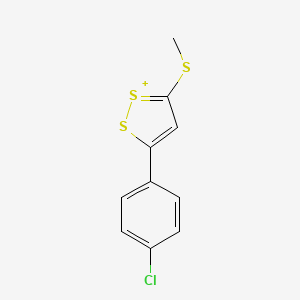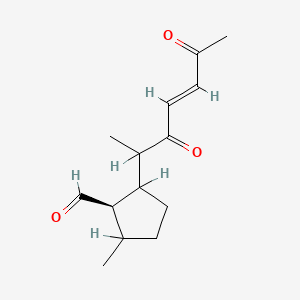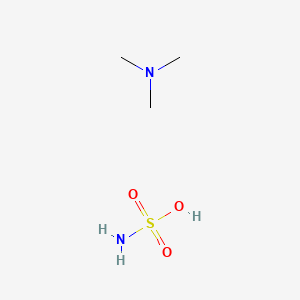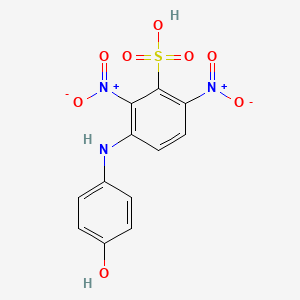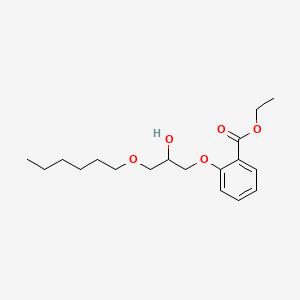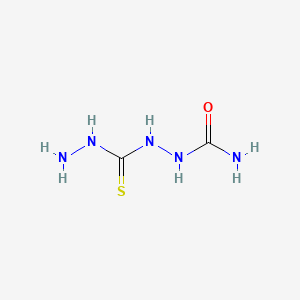
Nickel bis(piperidine-1-carbodithioate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel bis(piperidine-1-carbodithioate) is a coordination compound with the chemical formula C12H20N2NiS4. It is known for its unique structure, where a nickel ion is coordinated with two piperidine-1-carbodithioate ligands.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nickel bis(piperidine-1-carbodithioate) can be synthesized through the reaction of nickel salts with piperidine-1-carbodithioate ligands. A common method involves the reaction of nickel(II) chloride with sodium piperidine-1-carbodithioate in an aqueous medium. The reaction is typically carried out at room temperature, and the product is precipitated out by adding a non-solvent such as ethanol .
Industrial Production Methods: In industrial settings, the synthesis of nickel bis(piperidine-1-carbodithioate) may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions: Nickel bis(piperidine-1-carbodithioate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(III) complexes.
Reduction: It can be reduced back to nickel(II) complexes under appropriate conditions.
Substitution: The piperidine-1-carbodithioate ligands can be substituted with other ligands, leading to the formation of different nickel complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions can be carried out using various ligands like phosphines and amines.
Major Products: The major products formed from these reactions include various nickel complexes with different oxidation states and ligand environments .
Applications De Recherche Scientifique
Nickel bis(piperidine-1-carbodithioate) has been extensively studied for its applications in several scientific fields:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing to explore its potential as an anticancer agent, particularly in targeting specific cancer cell pathways.
Industry: It is used in the rubber industry as a vulcanization accelerator and in the production of high-performance materials .
Mécanisme D'action
The mechanism of action of nickel bis(piperidine-1-carbodithioate) involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can inhibit enzyme activity by binding to the active sites, thereby disrupting normal cellular functions. In cancer cells, it can induce apoptosis by activating signaling pathways like NF-κB and PI3K/Akt .
Comparaison Avec Des Composés Similaires
Nickel bis(piperidine-1-carbodithioate) can be compared with other similar compounds, such as:
Nickel bis(dithiocarbamate): Similar in structure but with different ligands, leading to variations in reactivity and applications.
Nickel bis(pyrrolidine-1-carbodithioate): Another similar compound with pyrrolidine instead of piperidine, showing different biological activities.
Nickel bis(morpholine-1-carbodithioate):
These comparisons highlight the uniqueness of nickel bis(piperidine-1-carbodithioate) in terms of its specific ligand environment and resulting properties.
Propriétés
Numéro CAS |
41476-75-9 |
|---|---|
Formule moléculaire |
C12H20N2NiS4 |
Poids moléculaire |
379.3 g/mol |
Nom IUPAC |
nickel(2+);piperidine-1-carbodithioate |
InChI |
InChI=1S/2C6H11NS2.Ni/c2*8-6(9)7-4-2-1-3-5-7;/h2*1-5H2,(H,8,9);/q;;+2/p-2 |
Clé InChI |
XZKRPSZCSQGEGD-UHFFFAOYSA-L |
SMILES canonique |
C1CCN(CC1)C(=S)[S-].C1CCN(CC1)C(=S)[S-].[Ni+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


